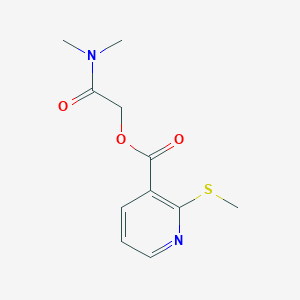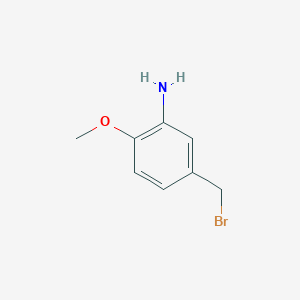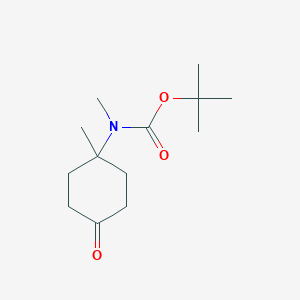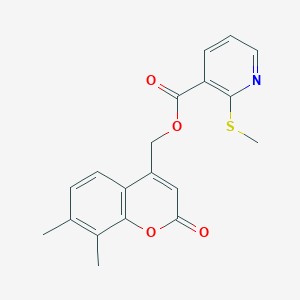![molecular formula C38H27N B13350160 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is an organic compound characterized by its complex structure, which includes multiple aromatic rings
Méthodes De Préparation
The synthesis of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the condensation of aniline with 1-naphthaldehyde, followed by further reactions to introduce the biphenyl and additional naphthyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Applications De Recherche Scientifique
5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Organic Electronics: The compound’s ability to form stable films makes it suitable for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: Its structural analogs are studied for their potential biological activities, including interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine in its applications involves its ability to participate in π-π interactions due to its multiple aromatic rings. These interactions are crucial in the formation of stable films and efficient charge transport in electronic devices . The compound’s electroluminescent properties are attributed to its ability to emit light when an electric current is applied, a result of the recombination of electrons and holes within the material .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine include:
1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene: Known for its glass-forming properties and used in similar applications.
3,5-di(naphthalen-1-yl)-1-phenylbenzene: Another compound with multiple naphthyl groups, used in organic electronics.
9-(3,5-di(naphthalen-1-yl)phenyl)anthracene: Utilized in OLEDs and other electronic devices due to its electroluminescent properties.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique characteristics of 5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine.
Propriétés
Formule moléculaire |
C38H27N |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)-2-phenylaniline |
InChI |
InChI=1S/C38H27N/c1-2-10-29(11-3-1)37-26-31(36-19-9-15-28-13-5-7-17-34(28)36)22-25-38(37)39-32-23-20-30(21-24-32)35-18-8-14-27-12-4-6-16-33(27)35/h1-26,39H |
Clé InChI |
NCLAKBGZDWHMMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=CC4=CC=CC=C43)NC5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





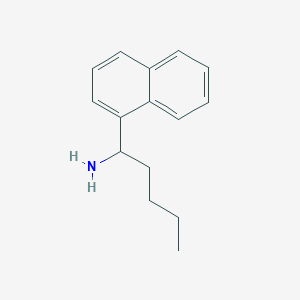




![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
